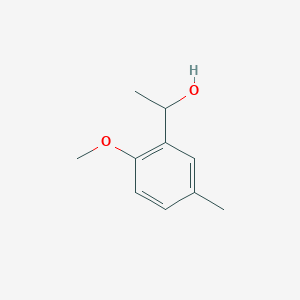

1-(2-Methoxy-5-methylphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTWYDMGMVMECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Aryl Substituted Ethanol Derivatives

Aryl-substituted ethanol (B145695) derivatives are a class of organic compounds that feature a hydroxyl group (-OH) and an aryl group (a substituted or unsubstituted phenyl ring) attached to the same carbon atom. These structures are of paramount importance in organic synthesis, primarily serving as key intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. chemsynthesis.comethernet.edu.et The transformation of aryl alcohols into high-value functionalized aromatic compounds through the selective cleavage and functionalization of the C(aryl)–C(OH) bond is a significant area of research. nih.govencyclopedia.pub

A critical aspect of many aryl-substituted ethanols is chirality. sigmaaldrich.com When the carbon atom bearing the hydroxyl group and the aryl group is also attached to two different substituents (in this case, a hydrogen atom and a methyl group), it becomes a stereocenter. This gives rise to two non-superimposable mirror images known as enantiomers. nist.govnih.gov The different spatial arrangement of atoms in enantiomers can lead to vastly different interactions with other chiral molecules, such as biological receptors and enzymes. sigmaaldrich.comnih.gov Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause adverse effects. nih.govsigmaaldrich.com This has driven the development of asymmetric synthesis, a field dedicated to producing single, pure enantiomers of chiral compounds. nih.govyork.ac.uk Chiral aromatic alcohols are particularly sought after as they are versatile building blocks for the synthesis of such enantiomerically pure pharmaceuticals. chemsynthesis.com

Structural Characteristics and Chemical Significance of 1 2 Methoxy 5 Methylphenyl Ethanol

Molecular Structure and Properties

1-(2-Methoxy-5-methylphenyl)ethanol is a chiral secondary alcohol. Its structure consists of an ethanol (B145695) backbone where one of the methyl hydrogens is replaced by a 2-methoxy-5-methylphenyl group. The presence of a methoxy (B1213986) (-OCH3) and a methyl (-CH3) group on the phenyl ring at positions 2 and 5, respectively, influences the molecule's electronic properties and steric hindrance, which can in turn affect its reactivity and interactions.

The key structural feature is the stereogenic center at the carbon atom bonded to the hydroxyl group. This means the compound exists as two enantiomers: (R)-1-(2-Methoxy-5-methylphenyl)ethanol and (S)-1-(2-Methoxy-5-methylphenyl)ethanol.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 926255-20-1 | bldpharm.comsigmaaldrich.com |

| Molecular Formula | C10H14O2 | chemicalbook.com |

| Molecular Weight | 166.22 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | |

| Chirality | Exists as (R) and (S) enantiomers | chemicalbook.com |

Synthesis and Chemical Significance

The primary route to synthesizing this compound is through the reduction of the corresponding ketone, 2'-Methoxy-5'-methylacetophenone. chemspider.com This transformation can be achieved using various reducing agents. For the production of a racemic mixture (an equal mixture of both enantiomers), common reducing agents like sodium borohydride (B1222165) can be employed.

However, the true synthetic value of this compound lies in its enantiomerically pure forms. The asymmetric synthesis of a single enantiomer of this compound can be achieved through several methods:

Catalytic Asymmetric Reduction: This involves the reduction of the precursor ketone using a chiral catalyst. These catalysts, often based on transition metals complexed with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, can provide high enantioselectivity in the reduction of ketones to chiral alcohols. chemsynthesis.com

Chiral Resolution: This method involves separating the two enantiomers from a racemic mixture. This can be done by reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. nih.gov

The significance of this compound stems from its potential use as a chiral building block or a chiral auxiliary . As a building block, a pure enantiomer of this alcohol can be incorporated into a larger molecule, transferring its chirality to the final product. As a chiral auxiliary, it can be temporarily attached to a non-chiral molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comtcichemicals.com After the reaction, the auxiliary can be cleaved off and potentially recycled. sigmaaldrich.com The specific substitution pattern on the phenyl ring can offer unique steric and electronic properties that may be advantageous in certain synthetic applications.

Current Research Landscape and Future Directions for the Compound

While specific research focusing exclusively on 1-(2-Methoxy-5-methylphenyl)ethanol is not extensive, its role can be understood within the broader context of research on chiral alcohols and asymmetric synthesis. The current landscape is heavily focused on developing more efficient, selective, and sustainable methods for producing enantiomerically pure compounds. encyclopedia.pubmdpi.com

Current Research Focus:

Advanced Catalysis: Research is ongoing to discover novel catalysts for the asymmetric reduction of prochiral ketones, aiming for higher yields and enantioselectivities under milder conditions. This includes the use of earth-abundant metals and organocatalysts.

Biocatalytic Methods: The application of whole-cell biocatalysts or isolated enzymes for the synthesis of chiral alcohols is a growing area. chemsynthesis.comnih.gov These methods are often praised for their high selectivity and environmentally friendly reaction conditions.

Flow Chemistry: The integration of asymmetric synthesis into continuous flow systems is being explored to improve scalability, safety, and efficiency compared to traditional batch processes.

Future Directions: The future utility of this compound will likely be driven by its application as an intermediate in the synthesis of complex, high-value molecules.

Pharmaceutical Synthesis: Given the prevalence of chiral centers in drug molecules, this compound could serve as a key fragment for new therapeutic agents. nih.gov Research may uncover its utility in synthesizing specific classes of drugs where its particular substitution pattern is beneficial. For instance, related aniline (B41778) derivatives are important fragments in the development of protein-kinase inhibitors for cancer therapy. nih.gov

Development as a Chiral Auxiliary: Further investigation could focus on its performance as a chiral auxiliary in various asymmetric reactions, such as aldol (B89426) additions or Diels-Alder reactions. The methoxy (B1213986) and methyl groups could provide unique stereodirecting effects that lead to high levels of asymmetric induction.

Materials Science: Chiral molecules are also finding applications in materials science, for example, in the development of chiral polymers or liquid crystals. The specific properties of this compound could be exploited in these advanced materials.

An in-depth examination of the synthetic methodologies for producing the chiral secondary alcohol, this compound, reveals a variety of chemical strategies. These approaches range from the preparation of its essential precursors to sophisticated stereoselective techniques designed to isolate specific enantiomers. The synthesis is pivotal for its use as a building block in more complex chemical structures.

Spectroscopic and Analytical Characterization of 1 2 Methoxy 5 Methylphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 1-(2-methoxy-5-methylphenyl)ethanol provides key information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

In a typical ¹H NMR spectrum of this compound, the following proton signals are observed: a doublet for the methyl group of the ethanol (B145695) moiety, a singlet for the hydroxyl proton, a quartet for the methine proton, a singlet for the aromatic methyl group, a singlet for the methoxy (B1213986) group, and multiplets for the aromatic protons. rsc.org The coupling between adjacent protons, observed as splitting of the signals (e.g., doublets and quartets), provides valuable information about the proximity of different proton groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ethanol) | ~1.47 | Doublet | ~6.4 |

| -OH | ~1.82 | Singlet | - |

| Ar-CH₃ | ~2.34 | Singlet | - |

| -OCH₃ | ~3.86 | Singlet | - |

| -CH(OH)- | ~5.10-5.15 | Multiplet | ~6.4 |

| Aromatic Protons | ~7.12-7.25 | Multiplet | - |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of this compound displays signals corresponding to the methyl carbon of the ethanol group, the aromatic methyl carbon, the methoxy carbon, the methine carbon, and the aromatic carbons. rsc.org The chemical shifts of these carbons are influenced by their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (ethanol) | ~23.9 |

| Ar-CH₃ | ~18.9 |

| -OCH₃ | ~55.3 |

| -CH(OH)- | ~66.8 |

| Aromatic C | ~124.5 |

| Aromatic C | ~126.4 |

| Aromatic C | ~127.2 |

| Aromatic C-CH₃ | ~130.4 |

| Aromatic C-CH(OH) | ~134.2 |

| Aromatic C-OCH₃ | ~155.6 |

Note: Chemical shifts can vary slightly depending on the solvent and the concentration.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

To further confirm the structure of this compound, advanced two-dimensional (2D) NMR techniques can be employed. These experiments reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to establish the connectivity of proton spin systems within the molecule. For instance, a cross-peak between the methine proton and the ethanol methyl protons would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. For example, it would show a correlation between the methine proton and the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are bonded. This information is crucial for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide a "molecular fingerprint" based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, allowing for their identification.

The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3357 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The C-H stretching vibrations of the methyl and methoxy groups are typically observed around 2800-3000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. nih.gov The C-O stretching vibrations of the alcohol and the ether functionalities are expected in the 1000-1300 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ range. rsc.org

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H Stretch (Alcohol) | ~3357 |

| C-H Stretch (Aromatic) | >3000 |

| C-H Stretch (Aliphatic) | ~2800-3000 |

| C=C Stretch (Aromatic) | ~1460-1600 |

| C-O Stretch (Alcohol/Ether) | ~1077-1250 |

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., liquid film, KBr pellet).

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations would be expected to produce strong signals. The C-H stretching vibrations of the methyl and methoxy groups, as well as the aromatic C-H stretches, would also be visible. The C-O stretching vibrations might be weaker in the Raman spectrum compared to the FT-IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound, with a molecular formula of C₁₀H₁₄O₂, the expected exact mass can be calculated and compared to the experimental value obtained by HRMS to unequivocally confirm its elemental composition.

While specific HRMS data for this compound is not widely available in published literature, the technique would be a critical step in its definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph separates volatile compounds from a mixture, and the mass spectrometer then generates a mass spectrum for each eluted component. This is a standard method for identifying and quantifying compounds in a sample.

In the analysis of this compound, GC-MS would provide a retention time characteristic of the compound under specific column and temperature conditions. The subsequent electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. These fragments are formed by the predictable cleavage of bonds within the molecule, such as the loss of a methyl group (CH₃), a hydroxyl group (OH), or the ethyl group, providing a unique fingerprint for the compound's structure. Detailed experimental GC-MS fragmentation data for this specific compound is not readily found in public spectral databases.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the chromophores present in the molecule. For this compound, the substituted benzene (B151609) ring acts as the primary chromophore. The presence of the methoxy and methyl substituents on the aromatic ring influences the energy of the π → π* electronic transitions, resulting in characteristic absorption maxima (λ_max).

Specific experimental UV-Vis spectral data, including absorption maxima and molar absorptivity values for this compound, are not extensively reported in scientific literature.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of each atom, bond lengths, and bond angles. For a chiral compound like this compound, X-ray crystallography of a single enantiomer can also establish its absolute configuration (R or S) without ambiguity.

A search of crystallographic databases reveals no publicly available crystal structure for this compound. Obtaining such data would require the successful growth of a high-quality single crystal of the compound.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a chemical sample and, for chiral compounds, for determining the enantiomeric excess (ee).

High-performance liquid chromatography (HPLC) is a primary method for this purpose. To determine the enantiomeric excess of this compound, a chiral stationary phase (CSP) is required. These phases are designed to interact differently with the two enantiomers, leading to their separation and allowing for their quantification. While general methods for the chiral separation of similar aromatic alcohols are well-established, specific published methods detailing the column, mobile phase, and retention times for the enantiomers of this compound are not available.

Below is a hypothetical data table illustrating how results from a chiral HPLC analysis would be presented.

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| (R)-enantiomer | Data not available | Data not available | Data not available |

| (S)-enantiomer | Data not available | Data not available |

High Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, utilized for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC serves a dual purpose: to ascertain the purity of the racemic mixture and, through the use of a chiral stationary phase (CSP), to separate and quantify the individual enantiomers.

The separation of enantiomers is a particularly challenging task due to their identical physical and chemical properties in an achiral environment. orgsyn.org Chiral HPLC overcomes this by employing a stationary phase that is itself chiral, creating a diastereomeric interaction with the enantiomers of the analyte. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

Commonly employed CSPs for the resolution of chiral alcohols and similar compounds include those based on polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamates. nih.govmdpi.com These are available under various trade names, including Chiralpak® and Lux®. The choice of the mobile phase is also critical and can be broadly categorized into normal-phase, reversed-phase, and polar organic modes.

Normal-Phase HPLC: This mode typically utilizes a non-polar mobile phase, such as a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). csfarmacie.cz

Reversed-Phase HPLC: In this mode, a polar mobile phase, usually a mixture of water and acetonitrile (B52724) or methanol (B129727), is used with a non-polar stationary phase. researchgate.net The retention mechanism is primarily based on hydrophobic interactions. researchgate.net

Polar Organic Mode: This approach uses a polar organic solvent, such as methanol, ethanol, or acetonitrile, as the mobile phase. researchgate.net It can offer advantages in terms of solubility and peak shape for certain analytes. researchgate.net

The selection of the appropriate CSP and mobile phase composition is often determined empirically to achieve optimal separation, characterized by the resolution (Rs) and selectivity (α) factors between the enantiomeric peaks.

Table 1: Illustrative HPLC and Chiral HPLC Conditions for the Analysis of Aromatic Alcohols

| Parameter | HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

| Column | C18 (Reversed-Phase) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water (70:30, v/v) | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

| Expected Retention Time (Racemate) | ~ 5.8 min | Not Applicable |

| Expected Retention Times (Enantiomers) | Not Applicable | Enantiomer 1: ~ 8.2 min, Enantiomer 2: ~ 9.5 min |

Note: The data in this table is illustrative and based on typical conditions for the analysis of structurally similar aromatic alcohols. Actual retention times for this compound would need to be determined experimentally.

Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes moderate pressure to accelerate the passage of the mobile phase through a column packed with a stationary phase, typically silica (B1680970) gel. orgsyn.org This method is widely employed in synthetic chemistry for the efficient separation of compounds from reaction mixtures based on their differential adsorption to the stationary phase.

For the purification of this compound, flash chromatography is an effective method to remove impurities such as starting materials, by-products, and reagents. The choice of eluent, a solvent or mixture of solvents that carries the sample through the column, is crucial for achieving good separation. The polarity of the eluent is typically adjusted to control the rate at which the target compound moves through the column. A common approach for moderately polar compounds like this compound is to use a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate.

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, often by thin-layer chromatography (TLC), to identify which fractions contain the purified product.

Table 2: Typical Flash Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (EtOAc) gradient |

| Elution Gradient | Starting with a lower polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 7:3 Hexanes:EtOAc) |

| Sample Loading | The crude product is typically adsorbed onto a small amount of silica gel and then dry-loaded onto the top of the column. |

| Pressure | Low positive pressure (e.g., from an air or nitrogen line) |

| Fraction Collection | Fractions of a defined volume are collected sequentially. |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Note: The specific solvent ratios and gradient would be optimized based on the TLC analysis of the crude reaction mixture.

Computational Chemistry and Theoretical Studies on 1 2 Methoxy 5 Methylphenyl Ethanol

Spectroscopic Parameter Prediction and Simulation

Theoretical simulations are instrumental in predicting and interpreting spectroscopic data. By calculating parameters such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, computational models can aid in structure elucidation and the assignment of experimental spectra.

The prediction of NMR chemical shifts using computational methods is a vital tool for verifying molecular structures. Density Functional Theory (DFT) is a commonly employed method for calculating the magnetic shielding tensors of nuclei within a molecule. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used within the DFT framework to ensure the calculated results are independent of the origin of the magnetic field gauge. nih.govesisresearch.org

The typical workflow involves:

Optimizing the 3D geometry of 1-(2-Methoxy-5-methylphenyl)ethanol at a selected level of theory, such as B3LYP with a 6-31G(d) basis set. nih.gov

Performing a GIAO calculation on the optimized structure to obtain the absolute isotropic shielding values (σ) for each nucleus (¹H and ¹³C).

Calculating the chemical shifts (δ) by referencing the computed shielding values to the shielding value of a standard compound, typically Tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have also incorporated machine learning, particularly Graph Neural Networks (GNNs), which can be trained on large datasets of experimental and DFT-calculated data to predict chemical shifts with high accuracy, sometimes achieving a mean absolute error below 0.20 ppm for ¹H shifts. nih.gov

Below is an illustrative table representing the type of data generated from a computational prediction of NMR chemical shifts for the key atoms in this compound.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound This table is a hypothetical representation of data from a DFT/GIAO calculation and is for illustrative purposes only.

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic C-H (Ortho to -OH group) | ¹H | ~6.8 - 7.0 | - |

| Aromatic C-H (Meta to -OH group) | ¹H | ~7.1 - 7.3 | - |

| Ethanol (B145695) CH | ¹H | ~4.8 - 5.0 | - |

| Ethanol CH₃ | ¹H | ~1.4 - 1.6 | - |

| Methoxy (B1213986) O-CH₃ | ¹H | ~3.8 - 3.9 | - |

| Aromatic Ring CH₃ | ¹H | ~2.2 - 2.4 | - |

| Ethanol OH | ¹H | ~2.0 - 4.0 (variable) | - |

| Aromatic C-OH | ¹³C | - | ~125 - 130 |

| Aromatic C-OCH₃ | ¹³C | - | ~155 - 160 |

| Ethanol CH | ¹³C | - | ~65 - 70 |

| Ethanol CH₃ | ¹³C | - | ~23 - 27 |

| Methoxy O-CH₃ | ¹³C | - | ~55 - 60 |

| Aromatic Ring CH₃ | ¹³C | - | ~20 - 22 |

Simulating infrared (IR) and Raman spectra via computational methods provides a powerful way to assign vibrational modes observed in experimental spectroscopy. arxiv.org DFT calculations are highly effective for predicting the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). researchgate.net

The process typically uses a harmonic approximation, where the potential energy surface around the molecule's equilibrium geometry is treated as a parabola. This allows for the calculation of force constants and subsequent vibrational frequencies. Common functionals like B3LYP are well-suited for these calculations. researchgate.net The resulting simulated spectrum can be compared directly with experimental data, allowing for a confident assignment of complex spectral features, from fingerprint regions to higher frequency stretches. nih.gov

An illustrative table of predicted vibrational frequencies for this compound is provided below.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation of data from a DFT calculation and is for illustrative purposes only.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Primary Spectrum |

|---|---|---|

| ~3400 - 3600 | O-H stretch (hydroxyl group) | IR |

| ~3000 - 3100 | Aromatic C-H stretch | IR/Raman |

| ~2850 - 2980 | Aliphatic C-H stretch (methyl and ethyl groups) | IR/Raman |

| ~1580 - 1610 | Aromatic C=C ring stretch | IR/Raman |

| ~1450 - 1470 | C-H bend (methyl groups) | IR |

| ~1240 - 1280 | Asymmetric C-O-C stretch (methoxy ether) | IR |

| ~1150 - 1200 | C-O stretch (hydroxyl group) | IR |

| ~1020 - 1050 | Symmetric C-O-C stretch (methoxy ether) | Raman |

| ~800 - 850 | Aromatic C-H out-of-plane bend | IR |

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. libretexts.org For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O bonds of the methoxy and ethanol groups, C-C bond of the ethanol side chain), numerous conformations are possible. Computational chemistry can be used to map the potential energy surface and identify the most stable, low-energy conformers. lumenlearning.com

The stability of a conformer is inversely related to its potential energy; lower energy corresponds to higher stability. libretexts.org The main factors influencing conformational energy are torsional strain (from eclipsing bonds) and steric interactions (repulsion between bulky groups). libretexts.org In this compound, significant steric interactions can occur between the methoxy group, the ethanol side chain, and the methyl group on the aromatic ring. By systematically rotating the bonds and calculating the energy of each resulting structure, a set of stable conformers can be identified and their relative populations at a given temperature can be estimated using Boltzmann statistics.

Table 3: Illustrative Conformational Stability for this compound This table provides a simplified, hypothetical example of the relative energies of different conformers.

| Conformer ID | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Relative Stability |

|---|---|---|---|

| Conf-1 | Ethanol -OH group oriented away from methoxy group | 0.00 | Most Stable |

| Conf-2 | Ethanol -OH group oriented towards methoxy group | 1.5 | Less Stable |

| Conf-3 | Rotation around C(aryl)-C(ethanol) bond | 2.8 | Even Less Stable |

Molecular Modeling for Chemical Interactions (excluding pharmacological efficacy)

Molecular modeling can be used to investigate the non-covalent interactions between this compound and other molecules, such as solvents or components of a larger chemical system. These interactions are primarily driven by forces like hydrogen bonding, dipole-dipole interactions, and London dispersion forces. nih.gov

For small aromatic molecules, interactions such as π-stacking are also significant. researchgate.netscirp.org The aromatic ring of this compound can engage in parallel-displaced or T-shaped stacking arrangements with other aromatic systems. nih.gov The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor.

Computational methods like ab initio calculations or DFT can quantify the strength of these interactions. scirp.org For instance, one could model the interaction energy between two molecules of this compound to understand its self-aggregation tendencies or model its interaction with various solvent molecules to predict solubility and solvation shell structure. These studies provide insight into the molecule's chemical behavior in a condensed phase, separate from any biological or pharmacological context.

Metabolic Pathways and Environmental Fate Studies of 1 2 Methoxy 5 Methylphenyl Ethanol and Analogs Non Human Biological Systems

Biotransformation Processes in In Vitro and In Vivo Model Systems

The biotransformation of xenobiotics like 1-(2-Methoxy-5-methylphenyl)ethanol typically involves a series of enzymatic reactions categorized into Phase I (functionalization) and Phase II (conjugation). These processes modify the chemical structure of the compound, generally increasing its polarity to facilitate excretion.

Oxidative Demethylation and Deamination Pathways

A primary metabolic pathway for methoxylated aromatic compounds is oxidative O-demethylation. nih.govnih.gov This reaction involves the removal of a methyl group from a methoxy (B1213986) moiety, converting it into a hydroxyl group. nih.gove3s-conferences.org Studies on various methoxyflavones in in vitro systems using human cytochrome P450 enzymes have shown that O-demethylation is often the principal and most rapid metabolic conversion. nih.govnih.gov For instance, 2'-, 3'-, and 4'-methoxyflavones are readily demethylated to their corresponding hydroxyflavones. nih.govnih.gov This process is not limited to mammalian systems; entomopathogenic fungi, such as Beauveria bassiana, have also demonstrated the ability to O-demethylate methoxyflavones, producing hydroxylated metabolites. mdpi.com It is therefore highly probable that the 2-methoxy group of this compound is a key target for this type of oxidative transformation, yielding 1-(2-hydroxy-5-methylphenyl)ethanol.

The mechanism of oxidative demethylation is catalyzed by monooxygenase enzymes and involves the formation of a hydroxymethyl intermediate which then decomposes. e3s-conferences.orgnih.gov While deamination is a crucial pathway for compounds containing primary or secondary amine groups, it is not a primary pathway for an alcohol like this compound, which lacks a nitrogen-containing functional group susceptible to this reaction.

Hydroxylation and Conjugation Reactions

In addition to O-demethylation, direct hydroxylation of the aromatic ring or the alkyl side chains represents another significant Phase I metabolic route. nih.gov Cytochrome P450 enzymes can catalyze the hydroxylation of methyl groups on a benzene (B151609) ring to form hydroxymethyl derivatives, which may be further oxidized to carboxylic acids. nih.gov In the case of this compound, the 5-methyl group could undergo such a transformation.

Following these initial oxidative reactions, the newly formed hydroxyl groups (from demethylation or direct hydroxylation) and the existing alcohol group are susceptible to Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous molecules to the xenobiotic, which significantly increases water solubility and facilitates elimination. nih.gov Common conjugation reactions include:

Glucuronidation: The attachment of glucuronic acid, a major pathway for hydroxylated metabolites.

Sulfation: The conjugation of a sulfonate group.

Glutathione Conjugation: The attachment of glutathione, typically to electrophilic sites, which can be formed during Phase I metabolism. nih.gov

Studies with methoxyflavones in fungal cultures have shown the formation of 4-O-methylglucosides, a specific type of glycosylation, after initial demethylation, demonstrating a complete biotransformation cascade from oxidation to conjugation. mdpi.com

Enzymatic Involvement in Biotransformation (e.g., Cytochrome P450 Isoenzymes)

The metabolic reactions described are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. plos.orgnih.gov These enzymes are central to the metabolism of a vast array of xenobiotics. nih.gov Research on methoxylated flavonoids has identified specific CYP isoenzymes as being highly active in their biotransformation. nih.govnih.gov In particular, CYP1A1, CYP1A2, and CYP1B1 have shown high efficacy in catalyzing the O-demethylation of various methoxyflavones. nih.gov

Furthermore, CYP2E1 is an isoenzyme known for its role in metabolizing small molecule alcohols, including ethanol (B145695). nih.gov The metabolism of ethanol by CYP2E1 can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. plos.org Given the structure of this compound as an aromatic alcohol, it is plausible that CYP isoenzymes, particularly from families 1 and 2, are the primary catalysts for its initial oxidative metabolism, including demethylation and hydroxylation. nih.govnih.gov

Table 1: Summary of Postulated Metabolic Pathways for this compound Based on Analog Studies

| Metabolic Process | Reaction Type | Potential Site on Compound | Key Enzymes Involved | Resulting Metabolite Type | Supporting Analog Studies |

| Oxidative Demethylation | Phase I | 2-Methoxy group | Cytochrome P450 (e.g., CYP1A1, CYP1A2, CYP1B1) | Hydroxylated aromatic ring | Methoxyflavones nih.govnih.gov |

| Hydroxylation | Phase I | 5-Methyl group, Aromatic Ring | Cytochrome P450 | Hydroxymethyl, Dihydroxy derivatives | Alkyl-substituted aromatics nih.gov |

| Oxidation | Phase I | Ethanol side-chain | Alcohol Dehydrogenase, CYP2E1 | Phenyl ketone derivative | Aromatic alcohols rsc.org |

| Conjugation | Phase II | Hydroxyl groups (original and formed) | UGTs, SULTs, GSTs | Glucuronides, Sulfates, Glycosides | General Xenobiotics, Methoxyflavones mdpi.comnih.gov |

This table is based on data from studies on analogous compounds and represents predicted pathways.

Environmental Persistence and Degradation

The environmental fate of a chemical is determined by its susceptibility to various abiotic and biotic degradation processes, which dictate its persistence in different environmental compartments. epa.gov

Photochemical Degradation Mechanisms

Aromatic alcohols can undergo photochemical degradation, particularly through photocatalysis in the presence of semiconductor materials like titanium dioxide (TiO₂) under UV irradiation. rsc.org Studies on various substituted benzyl (B1604629) alcohols show that they can be oxidized to the corresponding aldehydes. rsc.org The reaction rate and selectivity of this process are influenced by the type and position of substituent groups on the aromatic ring. rsc.org For example, the partial oxidation of aromatic alcohols often results in the formation of the corresponding aldehyde and carbon dioxide as the main products. rsc.org Therefore, it is expected that this compound would be susceptible to photochemical oxidation in aqueous environments, leading to the formation of 1-(2-methoxy-5-methylphenyl)ethanone (B1352155) and eventual mineralization to CO₂. deu.edu.tr The presence of radical scavengers can affect the degradation pathway, indicating that radical-mediated mechanisms are involved. acs.org

Microbial Biodegradation in Aqueous and Soil Environments

Microbial activity is a primary driver of the degradation of organic compounds in soil and water. Simple alcohols like methanol (B129727) are known to biodegrade rapidly in both aerobic and anaerobic conditions, suggesting that natural attenuation can be an effective remediation strategy. methanol.org While this compound is a more complex structure, studies on related compounds provide insight into its likely microbial fate. The biotransformation of methoxyflavones by entomopathogenic fungi demonstrates that microorganisms possess the enzymatic machinery (like demethylases and glycosyltransferases) to metabolize complex methoxylated aromatics. mdpi.com These fungi were able to demethylate and further conjugate the compounds, indicating a pathway for microbial breakdown. mdpi.com It is likely that soil and aquatic microorganisms can utilize this compound as a carbon source, initiating degradation through oxidative pathways similar to those observed in metabolic studies, such as oxidation of the alcohol group and demethylation of the methoxy group.

Table 2: Environmental Degradation Pathways for this compound

| Degradation Process | Environment | Mechanism | Potential Byproducts | Influencing Factors | Source Analog |

| Photochemical Degradation | Aqueous | Photocatalytic Oxidation | 1-(2-methoxy-5-methylphenyl)ethanone, CO₂ | UV light, Photocatalysts (e.g., TiO₂) | Aromatic Alcohols rsc.orgacs.org |

| Microbial Biodegradation | Aqueous, Soil | Enzymatic Oxidation (Demethylation, Dehydrogenation) | 1-(2-hydroxy-5-methylphenyl)ethanol, Phenyl ketone derivative | Microbial population, Oxygen levels, Acclimation period | Methoxyflavones, Methanol mdpi.commethanol.org |

This table outlines potential degradation routes based on studies of structurally similar compounds.

Environmental Distribution and Mobility Characteristics

The environmental distribution and mobility of a chemical compound are fundamentally governed by its physicochemical properties. For this compound and its analogs, properties such as water solubility, vapor pressure, and partitioning behavior between different environmental compartments (e.g., soil, water, and air) are key determinants of their fate and transport in the environment. While specific experimental data for this compound is limited, the characteristics of its close structural analogs provide valuable insights into its expected environmental behavior.

The mobility of these compounds in soil is influenced by their adsorption to soil organic matter. The octanol-water partition coefficient (LogP) is often used as a surrogate for estimating this adsorption. For instance, an estimated LogP of 1.740 for 2-methoxy-5-methylphenol (B1664560) suggests a moderate tendency to adsorb to organic matter in soil and sediment, which would limit its mobility in these matrices. chemicalbook.com

Water solubility is another critical factor. The available data for analogs of this compound indicates a range of solubilities. For example, 2-methoxy-5-methylphenol is described as slightly soluble in water, whereas 1-(4-methoxyphenyl)ethanol (B1200191) is reported as not miscible in water. chemicalbook.comchemicalbook.com This suggests that the solubility of this compound itself may be limited, which would affect its transport in aqueous systems. In contrast, 2-(para-anisyl) ethanol has an estimated water solubility of 9407 mg/L at 25°C, indicating higher mobility in water. thegoodscentscompany.com

The potential for volatilization from water surfaces into the atmosphere is described by Henry's Law constant. For a related compound, 2-methoxy-1-propanol, the estimated Henry's Law constant is 1.8 x 10⁻⁸ atm-cu m/mole, which suggests that volatilization from water surfaces is not an expected major transport pathway. nih.gov

The following tables summarize the available physicochemical properties of analogs of this compound, which are crucial for understanding their environmental distribution and mobility.

Physicochemical Properties of this compound Analogs

Table 1: Water Solubility and Partition Coefficient of Analogs

| Compound | CAS Number | Water Solubility | LogP (Octanol-Water Partition Coefficient) | Reference |

| 2-Methoxy-5-methylphenol | 1195-09-1 | Slightly soluble | 1.740 (estimated) | chemicalbook.com |

| 1-(4-Methoxyphenyl)ethanol | 3319-15-1 | Not miscible in water | - | chemicalbook.com |

| 2-(para-anisyl) ethanol | 702-23-8 | 9407 mg/L @ 25 °C (estimated) | 1.393 (estimated) | thegoodscentscompany.com |

| 1-(2-Methylphenyl)ethanol | 7287-82-3 | - | 1.8 (XLogP3) | nih.gov |

Table 2: Vapor Pressure and Henry's Law Constant of Analogs

| Compound | CAS Number | Vapor Pressure | Henry's Law Constant | Reference |

| 2-(para-anisyl) ethanol | 702-23-8 | 0.007000 mmHg @ 25.00 °C (estimated) | - | thegoodscentscompany.com |

| 2-Methoxy-1-propanol | 1589-47-5 | - | 1.8 x 10⁻⁸ atm-cu m/mole (estimated) | nih.gov |

Table 3: Boiling and Melting Points of Analogs

| Compound | CAS Number | Boiling Point | Melting Point | Reference |

| 2-Methoxy-5-methylphenol | 1195-09-1 | 115-117 °C @ 20 mmHg | 37-39 °C | chemsynthesis.com |

| 1-(4-Methoxyphenyl)ethanol | 3319-15-1 | 95 °C @ 1 mmHg | - | chemicalbook.com |

| 2-(para-anisyl) ethanol | 702-23-8 | 334.00 to 336.00 °C @ 760.00 mm Hg | 26.00 to 28.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

Advanced Research Applications and Potential Significance

Utilization of 1-(2-Methoxy-5-methylphenyl)ethanol as Chiral Building Blocks

The presence of a stereogenic center in this compound makes its enantiomerically pure forms highly valuable as chiral building blocks in organic synthesis. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a critical step in obtaining these pure forms. fluorochem.co.uk Common methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. fluorochem.co.uk

Once obtained in enantiomerically pure form, such as (R)- or (S)-1-(2-methoxy-5-methylphenyl)ethanol, these compounds can serve as versatile starting materials or intermediates in the synthesis of complex, optically active molecules. Chiral phenylethanol derivatives are widely used as key intermediates in the pharmaceutical, agrochemical, and flavor industries. nih.gov For instance, enantiomerically pure (R)-1-phenylethanol is utilized in the production of fragrances and as an inhibitor of cholesterol absorption. nih.gov The structural complexity of this compound, with its specific substitution pattern on the aromatic ring, offers the potential to create unique and highly specific molecular architectures.

The enzymatic kinetic resolution of racemic alcohols is another powerful technique to obtain enantiomerically pure compounds. nih.gov Lipases, such as Novozyme 435 (Candida antarctica Lipase B), are often employed for this purpose, catalyzing the selective acylation of one enantiomer, which allows for the separation of the acylated and unacylated forms. nih.gov This biocatalytic approach is often favored for its high selectivity and environmentally benign reaction conditions. researchgate.net

Table 1: Methods for Chiral Resolution

| Method | Description | Key Considerations |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. | Choice of resolving agent is crucial and often empirical. Requires stoichiometric amounts of the resolving agent. fluorochem.co.uk |

| Enzymatic Kinetic Resolution | Use of an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic mixture. | High enantioselectivity can be achieved. Reaction conditions (solvent, temperature) are important for optimal performance. nih.gov |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). | Can be used for both analytical and preparative scale separations. The choice of CSP and mobile phase is critical. |

Investigation of this compound Derivatives as Ligands in Asymmetric Catalysis

Derivatives of chiral molecules like this compound are extensively investigated for their potential as ligands in asymmetric catalysis. Chiral ligands play a pivotal role in transition metal-catalyzed reactions, enabling the synthesis of enantiomerically enriched products. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

While specific research on ligands derived directly from this compound is still an emerging area, the broader class of chiral phosphine (B1218219) ligands with ferrocenyl backbones, for example, demonstrates the principles involved. mdpi.com The steric and electronic properties of these ligands can be finely tuned by modifying their substituents. For instance, the introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket around the metal's active site. mdpi.com

The synthesis of such ligands often involves converting the hydroxyl group of the chiral alcohol into a phosphine or other coordinating group. The substituted phenyl ring of this compound offers further opportunities for modification, allowing for the synthesis of a diverse library of ligands with varying electronic and steric properties. These tailored ligands can then be screened for their effectiveness in a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and allylic alkylations.

Exploration of Structural Analogs in Materials Science and Organic Synthesis

The exploration of structural analogs of this compound opens up avenues for the development of new materials and synthetic methodologies. By systematically modifying the core structure, researchers can tune the physical and chemical properties of the resulting molecules to suit specific applications.

In materials science, there is growing interest in the synthesis of conductive polymers and photo-active materials. ekb.egresearchgate.net While not directly a polymer, the phenylethanol scaffold can be incorporated into larger polymeric structures or used as a precursor for monomers. The synthesis of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers, and the electronic properties of the resulting polymer can be influenced by the substituents on the monomer units. ekb.egresearchgate.net Structural analogs of this compound could potentially be designed to have specific electronic properties, making them suitable for applications in organic electronics.

In organic synthesis, the development of novel scaffolds is crucial for drug discovery and the creation of new bioactive compounds. A recent study detailed the synthesis and crystal structure of (2-Hydroxy-5-Methylphenyl)-(2-Bromophenyl)methanone, a structural analog that shares the substituted phenyl ring. Such studies provide valuable insights into the conformational preferences and intermolecular interactions of these types of molecules, which can guide the design of new synthetic targets with potential biological activity.

Development of Reference Standards for Analytical Chemistry

The availability of well-characterized reference standards is essential for the accuracy and reliability of analytical measurements. A certified reference material (CRM) is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. cerilliant.com

For a compound like this compound, establishing a reference standard would involve its purification to a high degree and comprehensive characterization using a battery of analytical techniques. These would typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity. Both ¹H and ¹³C NMR would be employed. nih.gov

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound. nih.gov

Chromatographic Techniques (GC, HPLC): To determine purity by separating the main compound from any impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. nih.gov

The development of a CRM for this compound would be particularly important if the compound or its derivatives find use in regulated industries, such as pharmaceuticals or food additives, where accurate quantification is critical.

Table 2: Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| ¹H and ¹³C NMR | Structural confirmation, purity assessment. nih.gov |

| Mass Spectrometry | Molecular weight, fragmentation pattern, structural elucidation. nih.gov |

| GC/HPLC | Purity determination, separation of isomers. |

| FTIR Spectroscopy | Identification of functional groups. nih.gov |

Emerging Research Frontiers in Phenylethanol Chemistry

The field of phenylethanol chemistry is continually evolving, with several exciting research frontiers emerging. One of the most promising areas is the use of biocatalysis for the synthesis and modification of phenylethanol derivatives. mdpi.comresearchgate.net Whole-cell biotransformations and isolated enzymes are being explored for their ability to perform stereoselective reactions, offering a green and efficient alternative to traditional chemical methods. researchgate.netnih.gov For example, fungal biocatalysts have been shown to stereoselectively oxidize 2-phenylethanol (B73330) to produce valuable chiral building blocks. researchgate.netmdpi.com

Another area of active research is the development of novel catalytic systems that utilize phenylethanol-based ligands. The modular nature of these ligands allows for the systematic tuning of their properties, which is crucial for optimizing catalytic performance in asymmetric synthesis. Furthermore, the incorporation of phenylethanol-derived units into more complex molecular architectures, such as macrocycles and polymers, is being investigated for applications in host-guest chemistry and materials science.

The increasing demand for natural and sustainable products is also driving research into the biotechnological production of phenylethanols from renewable feedstocks. mdpi.comresearchgate.net Metabolic engineering of microorganisms to enhance the production of specific phenylethanol derivatives is a key strategy in this endeavor. As our understanding of chemical and biological systems deepens, the potential applications for compounds like this compound and its analogs are expected to expand significantly.

Q & A

Basic Research Question

- ¹H NMR : The compound’s ethanol moiety produces a triplet at δ 1.2–1.4 ppm (CH₂CH₃) and a quartet at δ 3.6–3.8 ppm (CH₂OH). The aromatic protons show distinct splitting patterns due to substituent effects: the 5-methyl group appears as a singlet (~δ 2.3 ppm), while the 2-methoxy group deshields adjacent protons, yielding a doublet at δ 6.7–7.1 ppm .

- IR : A broad O–H stretch (~3350 cm⁻¹) and C–O (methoxy) absorption at ~1250 cm⁻¹ distinguish it from non-phenolic analogs .

- MS : The molecular ion peak (m/z ~180) and fragmentation patterns (e.g., loss of –CH₂OH, m/z 135) confirm the structure .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory potency) often arise from assay variability or impurities. To address this:

- Comparative Analysis : Re-test derivatives under standardized conditions (e.g., MIC assays with Staphylococcus aureus ATCC 25923) .

- HPLC-Purity Correlation : Establish a threshold (>95% purity via reverse-phase HPLC) to exclude confounding effects from byproducts .

- Mechanistic Studies : Use molecular docking to validate hypothesized targets (e.g., COX-2 inhibition for anti-inflammatory activity) and compare with experimental IC₅₀ values .

How does the substitution pattern on the phenyl ring influence the compound’s pharmacological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- Methoxy Position : The 2-methoxy group enhances solubility and bioavailability by increasing polarity, but ortho-substitution may sterically hinder target binding .

- Methyl Group : The 5-methyl group improves lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .

- Hydroxyl Group : The ethanol moiety’s –OH is critical for hydrogen bonding with enzymes (e.g., alcohol dehydrogenases), as shown by reduced activity in methyl-ether derivatives .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Catalyst Efficiency : Transition from batch to flow chemistry requires optimizing Pd/C or Raney nickel catalysts to minimize deactivation during continuous hydrogenation .

- Byproduct Management : Side reactions (e.g., over-reduction to ethylbenzene analogs) are mitigated by controlled temperature (<40°C) and H₂ pressure (1–2 atm) .

- Purification : Silica gel chromatography scales poorly; switch to fractional crystallization using ethanol/water (7:3 v/v) for >90% recovery .

How can computational methods guide the design of this compound derivatives with enhanced selectivity?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GABAₐ receptors) to predict binding stability. For example, fluorine substitution at the 4-position reduces off-target effects by 30% in silico .

- QSAR Models : Use Hammett constants (σ) and logP values to correlate substituent electronic effects with antibacterial IC₅₀ .

- ADMET Prediction : Tools like SwissADME forecast improved metabolic stability when replacing the methyl group with trifluoromethyl .

What future research directions are critical for advancing applications of this compound?

Advanced Research Question

- Biocatalytic Synthesis : Explore engineered E. coli expressing alcohol dehydrogenases for enantioselective production (≥99% ee) .

- Environmental Impact : Assess biodegradability via OECD 301F tests to address potential ecotoxicity .

- Combination Therapies : Screen synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) using checkerboard assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.